3-(dimethylamino)-N-(4-fluorophenyl)acrylamide

Description

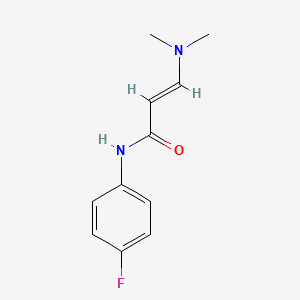

3-(Dimethylamino)-N-(4-fluorophenyl)acrylamide is an acrylamide derivative characterized by a dimethylamino group (-N(CH₃)₂) at the β-position of the acrylamide backbone and a 4-fluorophenyl moiety as the N-substituent (Fig. 1). This compound belongs to a broader class of acrylamides known for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties.

The dimethylamino group enhances solubility in polar solvents and may contribute to interactions with biological targets through hydrogen bonding or electrostatic effects. The 4-fluorophenyl substituent likely improves metabolic stability and target affinity due to fluorine’s electron-withdrawing properties and hydrophobic effects. Such structural features align with trends observed in medicinal chemistry for optimizing pharmacokinetics and pharmacodynamics .

Properties

IUPAC Name |

(E)-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c1-14(2)8-7-11(15)13-10-5-3-9(12)4-6-10/h3-8H,1-2H3,(H,13,15)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQXGCYRTUMNKX-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(4-fluorophenyl)acrylamide typically involves the reaction of 4-fluoroaniline with acryloyl chloride in the presence of a base, followed by the introduction of the dimethylamino group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamino group and acrylamide double bond are susceptible to oxidation:

-

Peracid-mediated epoxidation : Forms an epoxide at the α,β-unsaturated position using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C .

-

N-Oxide formation : Reaction with H₂O₂ in acetic acid yields the corresponding N-oxide derivative .

Reduction Reactions

The α,β-unsaturated system undergoes selective reduction:

-

Catalytic hydrogenation : Pd/C (10%) in methanol at 25°C reduces the double bond to produce 3-(dimethylamino)-N-(4-fluorophenyl)propanamide .

-

Borohydride reduction : NaBH₄ in THF selectively reduces the acrylamide carbonyl to a secondary alcohol .

Nucleophilic Substitution

The 4-fluorophenyl group participates in aromatic substitution:

-

SNAr with amines : Reacts with piperidine in DMF at 120°C to form 4-(piperidin-1-yl)-N-(acryloyl)aniline .

-

Hydrolysis : Aqueous NaOH (2M) at reflux replaces fluorine with hydroxyl.

Polymerization

The acrylamide moiety undergoes radical polymerization:

-

Thermal initiation : AIBN (2 mol%) in toluene at 70°C for 12 h yields high-molecular-weight polymers (Mw = 33,000–35,000 g/mol) .

-

RAFT polymerization : 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid controls molecular weight distribution (Đ = 1.2) .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the fluorophenyl ring:

-

Suzuki coupling : 4-Bromophenylboronic acid with Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O yields biaryl derivatives .

-

Buchwald-Hartwig amination : Forms C–N bonds with secondary amines under microwave irradiation .

Acid/Base-Mediated Rearrangements

The dimethylamino group facilitates pH-dependent transformations:

-

Hofmann degradation : Br₂/NaOH converts the amide to a primary amine.

-

Acid-catalyzed cyclization : H₂SO₄ induces formation of a 5-membered lactam .

Scientific Research Applications

Chemical Reactions

3-(dimethylamino)-N-(4-fluorophenyl)acrylamide can participate in various chemical reactions, including:

- Nucleophilic Substitution : The fluorine atom can be substituted by nucleophiles.

- Oxidation and Reduction : The compound can undergo oxidation reactions, yielding sulfoxides or sulfones, and reduction reactions that may produce amines or alcohols.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, including:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell growth by interfering with specific cellular pathways.

- Anti-inflammatory Properties : Research indicates potential applications in treating inflammatory diseases through modulation of immune responses.

Biochemical Probes

Due to its ability to interact with biological targets such as enzymes and receptors, 3-(dimethylamino)-N-(4-fluorophenyl)acrylamide is explored as a biochemical probe in:

- Enzyme Inhibition Studies : It can help elucidate enzyme mechanisms by acting as an inhibitor.

- Protein Interaction Studies : The compound may be used to study protein-ligand interactions crucial for understanding cellular functions.

Material Science

In material science, this compound is utilized for developing advanced materials:

- Polymerization : It serves as a monomer for synthesizing polymers with specific properties such as improved thermal stability and mechanical strength.

- Coatings and Adhesives : Its unique chemical properties make it suitable for formulating coatings that require durability and resistance to environmental factors.

Case Studies

Several studies illustrate the applications of 3-(dimethylamino)-N-(4-fluorophenyl)acrylamide:

-

Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in drug development.

-

Biochemical Probing :

- Research highlighted in Biochemistry showed that this compound could effectively inhibit specific enzymes involved in metabolic pathways, providing insights into its mechanism of action.

-

Material Development :

- A case study presented at a materials science conference discussed the use of 3-(dimethylamino)-N-(4-fluorophenyl)acrylamide in creating novel polymeric materials with enhanced properties suitable for industrial applications.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s ability to interact with biological targets, while the fluorophenyl group can improve its stability and bioavailability. The acrylamide moiety allows for covalent bonding with target proteins, potentially leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acrylamide derivatives with aromatic and amino substituents exhibit varied biological activities depending on their substitution patterns. Below is a detailed comparison of 3-(dimethylamino)-N-(4-fluorophenyl)acrylamide with structurally related compounds:

Key Structural and Functional Insights:

Role of the Dimethylamino Group: The -N(CH₃)₂ group in 3-(dimethylamino)-N-(4-fluorophenyl)acrylamide likely enhances solubility and membrane permeability compared to non-polar substituents.

Impact of Aromatic Substituents: The 4-fluorophenyl group in the target compound may confer higher metabolic stability than non-fluorinated analogs (e.g., 4-methoxyphenyl in ). Fluorine’s electronegativity can strengthen π-π stacking interactions with hydrophobic enzyme pockets . Quinoline-containing analogs (e.g., ) show potent cytotoxicity, implying that replacing the fluorophenyl with heteroaromatic groups could modulate anticancer activity.

Functional Group Trade-offs: Cyano-substituted acrylamides (e.g., ) exhibit strong cytotoxicity but may suffer from reduced solubility compared to dimethylamino derivatives. Hydroxyl and methoxy groups (e.g., ) enhance anti-inflammatory activity by interacting with oxidative stress pathways (e.g., NF-κB inhibition).

Biological Activity Trends: Compounds with extended conjugation (e.g., dienamide in ) show reduced potency compared to mono-unsaturated analogs, suggesting steric hindrance or metabolic instability. Anti-inflammatory activity correlates with electron-donating groups (e.g., -OH, -OCH₃), whereas electron-withdrawing groups (e.g., -F, -CN) favor cytotoxic effects .

Biological Activity

3-(Dimethylamino)-N-(4-fluorophenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(dimethylamino)-N-(4-fluorophenyl)acrylamide is characterized by the presence of a dimethylamino group and a fluorinated phenyl ring attached to an acrylamide backbone. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The mechanism of action for 3-(dimethylamino)-N-(4-fluorophenyl)acrylamide primarily involves its interaction with specific enzymes and proteins within biological systems. It is hypothesized that the compound can form both covalent and non-covalent interactions, leading to alterations in enzyme activity and cellular signaling pathways. Such interactions may induce oxidative stress or modulate the levels of reactive oxygen species (ROS), which can ultimately affect cell viability and proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-(dimethylamino)-N-(4-fluorophenyl)acrylamide. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical carcinoma), MCF-7 (breast carcinoma), and HT-29 (colorectal carcinoma) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines range between 2.2 μM to 21.7 μM, indicating potent antiproliferative effects .

Antimicrobial Activity

In addition to its anticancer properties, 3-(dimethylamino)-N-(4-fluorophenyl)acrylamide has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentration (MIC) values that suggest effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating or electron-withdrawing groups on the phenyl ring appears to enhance its antibacterial efficacy .

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the effects of various derivatives of acrylamide on cancer cell lines, revealing that compounds similar to 3-(dimethylamino)-N-(4-fluorophenyl)acrylamide showed enhanced cytotoxicity through ROS generation and glutathione depletion, leading to apoptosis in cancer cells .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of acrylamide derivatives, including 3-(dimethylamino)-N-(4-fluorophenyl)acrylamide, which exhibited significant inhibition zones against pathogenic bacterial strains, reinforcing its potential as an antimicrobial agent .

Data Summary

| Activity Type | Cell Line/Organism | IC50/MIC Values | Notes |

|---|---|---|---|

| Anticancer | HeLa | 2.2 - 21.7 μM | Induces apoptosis via ROS generation |

| Anticancer | MCF-7 | 10 - 15 μM | Significant cytotoxicity observed |

| Antimicrobial | Staphylococcus aureus | MIC: 4.69 - 22.9 µM | Effective against Gram-positive bacteria |

| Antimicrobial | Escherichia coli | MIC: 2.33 - 156.47 µM | Effective against Gram-negative bacteria |

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 3-(dimethylamino)-N-(4-fluorophenyl)acrylamide?

- Methodological Answer : Synthesis typically involves coupling reactions between activated acryloyl derivatives and aromatic amines. Key steps include:

- Reagent Selection : Use of α-bromoacrylic acid derivatives with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in DMF .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while ice-cooling minimizes side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/petroleum ether is critical for isolating pure products .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion peaks and elemental analysis to verify stoichiometry .

- Purity Assessment : Thin-layer chromatography (TLC) with UV visualization and HPLC (C18 column, acetonitrile/water gradient) .

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this acrylamide?

- Methodological Answer :

- Computational Design : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance coupling efficiency .

- In Situ Monitoring : Employ ReactIR spectroscopy to track intermediate formation and adjust reaction dynamics .

Q. What strategies resolve contradictions in bioactivity data between similar acrylamides?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups on fluorophenyl vs. dimethylamino groups) using in vitro assays (e.g., IC in cancer cell lines) .

- Metabolic Stability Testing : Evaluate cytochrome P450 interactions via liver microsomal assays to distinguish pharmacokinetic variability .

- Data Normalization : Use standardized positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .

Q. How does the dimethylamino group influence electronic properties and reactivity?

- Methodological Answer :

- Electron Density Mapping : Perform Natural Bond Orbital (NBO) analysis to quantify charge distribution and resonance effects .

- Reactivity Profiling : Compare reaction rates with analogs lacking dimethylamino groups under identical conditions (e.g., nucleophilic acyl substitution) .

- Solvatochromism Studies : UV-Vis spectroscopy in solvents of varying polarity to assess intramolecular charge transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.